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Trotabresib vs. OTX015: Comparison at a Glance

Feature Trotabresib (CC-90010) OTX015 (Birabresib, MK-8628)

Brain Penetration
(Human Data)

Confirmed. Mean brain tumor

tissue:plasma ratio of 0.84; estimated
unbound partition coefficient (Kp,uu)

of 0.37 [1] [2].

Not confirmed. Clinical trial in

rGBM terminated due to limited
efficacy, suggesting poor brain

penetration or activity [3].

Key Clinical Evidence Phase I "window-of-opportunity" study

(NCT04047303) directly measured
drug concentrations in resected tumor

tissue [1] [2].

Phase I study in solid tumors

showed limited activity; GBM-
specific trial (NCT02296476) was

terminated early [3].

Pharmacodynamic
Target Engagement

Demonstrated. Modulation of

pharmacodynamic markers observed
in both blood and resected brain

tumor tissue [1].

No direct evidence from brain tumor

studies available.

Clinical Trial Status in
GBM

Active. Investigation ongoing in newly

diagnosed GBM in combination with
TMZ and radiotherapy

(NCT04324840) [1].

Discontinued. Development for

GBM halted [3].
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Feature Trotabresib (CC-90010) OTX015 (Birabresib, MK-8628)

Molecular Profile Oral, potent, reversible BET inhibitor;
molecular weight of 383 Da and high

lipophilicity [1].

Potent BRD2/3/4 inhibitor;
structurally similar to JQ1 [3].

Experimental Data and Protocols for Trotabresib

The conclusive data on trotabresib's brain penetration comes from a dedicated Phase I study (CC-90010-

GBM-001, NCT04047303) designed as a "window-of-opportunity" trial [1] [2].

Study Population: Patients with recurrent high-grade gliomas (e.g., glioblastoma) scheduled for
salvage resection.

Dosing Protocol: Patients received trotabresib 30 mg/day on days 1–4 before surgery. Salvage
resection was planned for 6–24 hours after the last dose [1].

Sample Collection: During surgery, resected brain tumor tissue was collected. Time-matched
plasma samples were also taken.

Bioanalytical Method: Drug concentrations were quantified in both tissue and plasma to calculate
the tissue-to-plasma ratio and the estimated unbound partition coefficient (Kp,uu), a key metric

for assessing central nervous system penetration [1].
Key Findings: The study successfully confirmed that trotabresib penetrates the blood-brain-tumor

barrier, with a mean tissue:plasma ratio of 0.84 and a Kp,uu of 0.37 [1]. Furthermore, modulation of
pharmacodynamic markers in the tumor tissue provided evidence of target engagement [1].

BET Inhibition Mechanism in Glioblastoma

Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic "readers" that regulate oncogene

expression. BET inhibitors block this function, showing promise in disrupting glioblastoma pathways.
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Acetylated Histone BET Protein (e.g., BRD4)
 Binds to

Oncogene Transcription
(e.g., c-Myc)

 Activates

BET Inhibitor
(Trotabresib/OTX015)

 Blocks Binding
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The diagram illustrates the core mechanism: BET inhibitors compete for the acetyl-lysine binding pocket on

BET proteins, disrupting their recruitment to chromatin and subsequent activation of oncogenes that drive

tumor growth and stemness [1] [3].

Interpretation and Research Implications

The available data indicates that trotabresib is currently the more promising candidate for neuro-oncology

drug development.

Trotabresib's Profile: Its confirmed brain penetration and target engagement in human GBM tissue

support its continued clinical development. The ongoing Phase Ib/II trial combining it with standard
chemoradiotherapy in newly diagnosed GBM will provide critical efficacy data [1] [2].

OTX015's Setback: The termination of the OTX015 trial in recurrent GBM highlights a common
challenge in neuro-oncology: promising preclinical activity in models does not always translate to

clinical efficacy, often due to inadequate drug exposure in the brain [3].

In summary, for your comparison guide, the critical point is that trotabresib has validated human brain

penetration data, while OTX015 serves as a cautionary example of a candidate that failed to

demonstrate efficacy in GBM patients.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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